molecular formula C24H20N2O5S2 B332905 DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B332905
M. Wt: 480.6 g/mol
InChI Key: PEYQNYQFEJAQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science . This particular compound features a quinoline moiety, which is often associated with significant pharmacological properties .

Preparation Methods

The synthesis of DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the incorporation of the quinoline moiety. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Mechanism of Action

The mechanism of action of DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular components .

Properties

Molecular Formula

C24H20N2O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

dimethyl 3-methyl-5-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H20N2O5S2/c1-12-9-10-18(32-12)17-11-15(14-7-5-6-8-16(14)25-17)21(27)26-22-19(23(28)30-3)13(2)20(33-22)24(29)31-4/h5-11H,1-4H3,(H,26,27)

InChI Key

PEYQNYQFEJAQKF-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.